molecular formula C6H2Cl3NO3 B133051 3,5,6Trichloro-4-hydroxypicolinic acid CAS No. 26449-73-0

3,5,6Trichloro-4-hydroxypicolinic acid

Cat. No.: B133051
CAS No.: 26449-73-0
M. Wt: 242.4 g/mol
InChI Key: FGHSIAVNLWSGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6Trichloro-4-hydroxypicolinic acid is a chemical compound with the molecular formula C6H2Cl3NO3. It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and a hydroxyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6Trichloro-4-hydroxypicolinic acid typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 4-hydroxypicolinic acid with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 50-70°C. The chlorination process introduces chlorine atoms at the 3, 5, and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,5,6Trichloro-4-hydroxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,6Trichloro-4-hydroxypicolinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6Trichloro-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6Trichloro-2-hydroxypyridine
  • 3,5,6Trichloro-4-aminopyridine
  • 3,5,6Trichloro-4-methoxypyridine

Uniqueness

3,5,6Trichloro-4-hydroxypicolinic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHSIAVNLWSGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608474
Record name 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26449-73-0
Record name 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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